3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
Description
Context within Pyrido[1,2-a]pyrimidine (B8458354) Heterocycles and their Pharmacological Significance
The pyrido[1,2-a]pyrimidine ring system is a nitrogen-containing heterocyclic structure formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. jocpr.com There are six possible isomeric forms of pyridopyrimidines, with the pyrido[1,2-a] and pyrido[1,2-c] isomers being two distinct variations. jocpr.com This structural motif is of significant interest to researchers due to its presence in a wide array of biologically active molecules. researchgate.net
Derivatives of the pyrido[1,2-a]pyrimidine scaffold have been shown to possess a diverse range of pharmacological activities. researchgate.net These include applications as psychotropic agents for treating schizophrenia, such as Risperidone and Paliperidone, as well as the antiallergic agent Ramastine. jocpr.com Furthermore, this scaffold has been investigated for its potential in developing anti-ulcer agents, central nervous system stimulants, and inhibitors of human leukocyte elastase and platelet aggregation. jocpr.com The broad spectrum of biological activities associated with pyrido[1,2-a]pyrimidines underscores their importance as a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are able to bind to multiple receptors with high affinity, thus exhibiting a wide range of biological activities. nih.gov
Historical Perspective on the Pyrido[1,2-a]pyrimidine Scaffold in Medicinal Chemistry
The exploration of pyrido[1,2-a]pyrimidines in medicinal chemistry has a rich history, driven by the quest for novel therapeutic agents. The inherent biological activity of this heterocyclic system has spurred extensive research into its synthesis and functionalization. researchgate.net Over the years, numerous derivatives have been synthesized and evaluated for their potential to address a variety of medical needs.
Marketed drugs containing the pyrido[1,2-a]pyrimidine skeleton, such as the anti-asthmatic pemirolast (B1208471) and the antipsychotic pirenperone, highlight the clinical relevance of this scaffold. researchgate.net The successful development of these drugs has further fueled interest in exploring the chemical space around this heterocyclic core. The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological properties, leading to the discovery of new drug candidates with improved efficacy and selectivity. researchgate.netcam.ac.uk
Research Trajectory and Academic Interest in 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
While the broader pyrido[1,2-a]pyrimidine class has been extensively studied, academic interest in the specific compound This compound is more niche. This particular derivative is characterized by a hydroxyl group at the 3-position and a dihydro-2H-pyrido[1,2-a]pyrimidin-2-one serves as a crucial intermediate in organic synthesis, facilitating the creation of more complex molecules. chemimpex.com Its unique structural features make it a valuable building block for creating novel therapeutic agents. chemimpex.com
Research into this compound and its analogs is often part of early-stage drug discovery efforts. For instance, a related compound, 8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride, is also available for research purposes. sigmaaldrich.com The study of such derivatives helps in understanding the structure-activity relationships within the pyrido[1,2-a]pyrimidine class, guiding the design of future drug candidates. Although detailed research findings on the specific biological activities of this compound are not widely published, its availability from chemical suppliers suggests its utility in ongoing research endeavors. sigmaaldrich.com The investigation into such rare and unique chemicals is crucial for expanding the boundaries of medicinal chemistry and potentially uncovering new therapeutic avenues. sigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-5-9-8-3-1-2-4-10(8)6-7/h1-4,7,11H,5-6H2 |
InChI Key |
DPBHGWNPLYZDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C=CC=CC2=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydro 2h Pyrido 1,2 a Pyrimidin 3 Ol and Its Derivatives
Foundational Synthetic Routes to Dihydropyridopyrimidines
The initial synthetic approaches to dihydropyridopyrimidine systems laid the groundwork for more advanced methodologies. These foundational routes often involve the reaction of readily available pyridine (B92270) derivatives with suitable electrophilic partners, followed by cyclization.
Reactions of 2-Aminopyridines with Electrophilic Reagents
A common and direct method for the construction of the dihydropyridopyrimidine ring system involves the reaction of 2-aminopyridines with various electrophilic reagents. This approach leverages the nucleophilic character of both the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine (B139424) moiety.
Key electrophilic reagents used in these syntheses include:
Epichlorohydrin
1,3-Dichloropropan-2-ol
3-Chloropropane-1,2-diol
Glycidol (2,3-Epoxypropanol)
1-Bromo-3-chloropropane
The reaction of 2-aminopyridine with these reagents typically proceeds through an initial N-alkylation at the exocyclic amino group, followed by an intramolecular cyclization to form the dihydropyridopyrimidine ring. The specific product, such as the target 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, is dependent on the structure of the electrophile and the reaction conditions employed.
Cyclization and Rearrangement Pathways
Beyond the direct reaction of 2-aminopyridines, other cyclization and rearrangement strategies have been developed to access the dihydropyridopyrimidine core. These pathways often involve the initial formation of an intermediate which then undergoes a subsequent ring-closing reaction.
Notable examples include:
From 2-chloropyridine (B119429) and 3-aminopropanol: In this approach, the nucleophilic 3-aminopropanol displaces the chlorine atom of 2-chloropyridine. The resulting intermediate can then undergo intramolecular cyclization to yield the dihydropyridopyrimidine skeleton.
From pyridylpyrrolidinones: Certain pyridyl-substituted pyrrolidinones can serve as precursors that, under specific conditions, can rearrange and cyclize to form the desired bicyclic system.
From quaternary salts derived from nicotinamide (B372718): Quaternary salts formed from nicotinamide can be transformed through a series of reactions, including reduction and cyclization, to afford dihydropyridopyrimidine derivatives.
Contemporary Approaches for Pyrido[1,2-a]pyrimidine (B8458354) Scaffold Construction
Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of complex heterocyclic systems like pyrido[1,2-a]pyrimidines. These contemporary approaches often focus on improving atom economy, reducing reaction steps, and enabling greater molecular diversity.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. orgchemres.orgacs.org This strategy is highly efficient and aligns with the principles of green chemistry by minimizing waste and simplifying purification processes. orgchemres.org For the synthesis of pyrido[1,2-a]pyrimidines, MCRs offer a convergent and diversity-oriented approach. orgchemres.orgresearchgate.net
A notable example involves a one-pot, three-component reaction of 3-oxo esters, α,β-unsaturated aldehydes, and 1,3-diaminopropane, which can lead to diverse pyrido[1,2-a]pyrimidines through alternative intramolecular cyclization pathways. researchgate.net Theoretical studies have also been conducted to elucidate the mechanisms of these complex transformations, providing a deeper understanding of the reaction pathways. nih.govnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 3-Oxo ester | α,β-Unsaturated aldehyde | 1,3-Diaminopropane | Pyrido[1,2-a]pyrimidine derivative | researchgate.net |
| Benzaldehyde | Meldrum's acid | 6-Aminouracil | Pyrido[2,3-d]pyrimidine (B1209978) derivative | nih.gov |
Catalytic Systems in Pyrido[1,2-a]pyrimidine Synthesis
The use of catalysts has significantly advanced the synthesis of pyrido[1,2-a]pyrimidines, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov
CuI-catalyzed reactions: Copper(I) iodide has proven to be an effective catalyst for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This method involves a one-pot tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction, offering good functional group tolerance and scalability. nih.gov
Nano-catalysts: The development of nano-catalysts has introduced highly efficient and reusable catalytic systems for organic synthesis. For instance, a magnetic nanocatalyst, [γ-Fe2O3@-Hap-SO3H], has been successfully employed for the synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions. nih.gov
Domino and Cascade Reaction Protocols
Domino and cascade reactions, also known as tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. wikipedia.org
In the context of pyrido[1,2-a]pyrimidine synthesis, domino reactions often involve a sequence of transformations such as:
Aza-Michael addition
Water elimination
Intramolecular acyl substitution
researchgate.netnih.gov-H shift
For example, a domino reaction involving an aza-Michael addition, followed by cyclization and elimination, can efficiently construct the pyrido[1,2-a]pyrimidine core. nih.gov These elegant reaction sequences streamline the synthetic process and provide access to a wide range of substituted derivatives.
Heterocycle-Mediated Synthesis (e.g., via dihydrofuranone intermediates)
A notable and novel methodology for the synthesis of the pyrido[1,2-a]pyrimidine scaffold involves the use of dihydrofuranone intermediates. researchgate.net This approach provides a pathway to derivatives that may feature functionalities like a chloroethyl side chain, which can be subsequently converted to the hydroxyl group present in this compound.
The core of this synthetic strategy is a two-step process. researchgate.net Initially, dihydrofuranone intermediates are synthesized through the condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone. Following the formation of this key intermediate, a cyclization reaction is induced. This cyclization can be achieved using reagents such as phosphorus oxychloride or by employing ethanol (B145695) in the presence of sodium ethoxide, leading to the formation of the desired pyrido[1,2-a]pyrimidine structure in good yields. researchgate.net
This method is significant as it allows for the construction of the fused heterocyclic system with an intractable side chain that can be further manipulated. researchgate.net The use of cyclic β-ketoesters like α-acetyl-γ-butyrolactone is central to the success of this pathway. researchgate.net
Table 1: Key Steps in Heterocycle-Mediated Synthesis
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Condensation | 2-Aminopyridines, α-Acetyl-γ-butyrolactone | - | Dihydrofuranone intermediate | researchgate.net |
| 2. Cyclization | Dihydrofuranone intermediate | Phosphorus oxychloride OR Ethanol/Sodium ethoxide | Pyrido[1,2-a]pyrimidine derivative | researchgate.net |
Stereoselective Synthesis of this compound Enantiomers
The structure of this compound contains a stereogenic center at the C-3 position, meaning it can exist as a pair of enantiomers. The stereoselective synthesis of a specific enantiomer is often crucial in pharmaceutical research, as different enantiomers of a chiral molecule can exhibit distinct biological activities.
Despite the importance of chirality, specific and established methods for the direct stereoselective or enantioselective synthesis of the individual enantiomers of this compound are not extensively detailed in the reviewed literature. While stereoselective approaches have been successfully developed for other related heterocyclic systems, such as dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, dedicated research outlining similar successes for this specific pyridopyrimidinol is limited. nih.gov The development of such a synthesis would represent a significant advancement, enabling more detailed investigations into the stereospecific properties and potential applications of each enantiomer.
Advanced Structural Characterization and Spectroscopic Analysis of 3,4 Dihydro 2h Pyrido 1,2 a Pyrimidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the precise connectivity and chemical environment of atoms within a molecule. A detailed analysis would involve the assignment of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and correlation spectra (e.g., COSY, HSQC, HMBC) to build a complete picture of the molecule's structure in solution.
For 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, this would involve identifying the signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the dihydropyrimidine (B8664642) ring, including the proton attached to the carbon bearing the hydroxyl group (CH-OH). The multiplicity of these signals (singlet, doublet, triplet, etc.) would provide information about neighboring protons. Similarly, ¹³C NMR would identify the chemical shifts for each of the eight carbon atoms in the structure.
Despite extensive searches, no specific ¹H or ¹³C NMR data, including chemical shifts and coupling constants, for this compound could be located in the scientific literature.
Mass Spectrometric Techniques for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₀N₂O). Electron ionization (EI) or electrospray ionization (ESI) mass spectra would show the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern would offer clues about the stability of different parts of the molecule and the arrangement of its atoms.
No published mass spectra or detailed fragmentation analyses for this compound are available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, key expected vibrational bands would include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C-H stretches: Signals for aromatic and aliphatic C-H bonds, usually in the 2850-3100 cm⁻¹ range.
C=N and C=C stretches: Vibrations associated with the aromatic pyridine ring and the pyrimidine (B1678525) moiety in the 1400-1650 cm⁻¹ region.
C-O stretch: A band corresponding to the carbon-oxygen single bond of the alcohol, typically found between 1000 and 1300 cm⁻¹.
While the types of expected peaks can be predicted, specific, experimentally determined IR or Raman spectra for this compound have not been published.
X-ray Crystallography for Solid-State Conformational Analysis and Molecular Packing
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal the conformation of the dihydropyrimidine ring and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate how the molecules pack together in a crystal lattice.
A search of crystallographic databases yielded no crystal structure data for this compound.
Structure Activity Relationship Sar and Ligand Design for Pyrido 1,2 a Pyrimidine Derivatives
Methodologies for SAR Elucidation
The exploration of SAR for pyrido[1,2-a]pyrimidine (B8458354) derivatives involves systematic modifications of the core structure and analysis of the resulting changes in biological activity.
Systematic variation of substituents on the pyrido[1,2-a]pyrimidine scaffold is a fundamental approach to understanding its SAR. Research has shown that even minor modifications can lead to significant changes in biological activity. For instance, in the context of antimalarial agents, SAR studies have indicated that an unsubstituted B-ring (the pyridine (B92270) part) of the pyrido[1,2-a]pyrimidine scaffold is crucial for activity. researchgate.netnih.gov
Further studies on pyrido[1,2-a]benzimidazoles, a related fused system, demonstrated that substituting the phenyl ring with electron-withdrawing groups like chloro and fluoro atoms can yield analogues with potent submicromolar antiparasitic activity. mesamalaria.org In the development of anticancer agents, a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and screened, identifying promising activity based on the nature of the amine coupled to the core. nih.gov These studies highlight that modifications at various positions of the bicyclic system can be strategically employed to target different biological outcomes. tu-clausthal.de
Table 1: Effect of Substituent Variation on Pyrido[1,2-a]pyrimidine Core Activity
| Biological Target | Position of Variation | Favorable Substituents | Unfavorable Substituents | Reference |
|---|---|---|---|---|
| Plasmodium falciparum (Antimalarial) | B-ring (Pyridine) | Unsubstituted | Substituted | researchgate.netnih.gov |
| Cancer Cell Lines (Anticancer) | Position 3 (Carboxamide) | Specific aliphatic amines (e.g., in compounds 6h-k, n) | - | nih.gov |
| Various Bacteria (Antimicrobial) | General | Amine derivatives, Thioethers | - | tu-clausthal.de |
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule play a pivotal role in its interaction with biological targets. In the design of allosteric SHP2 inhibitors, the rigidity of an initial pyrido[1,2-a]pyrimidin-4-one derivative was found to limit its inhibitory activity. nih.gov To enhance flexibility, a sulfur atom was introduced as a linker between the core and a 7-aryl group, which improved the compound's ability to bind to the target enzyme. nih.gov
Furthermore, investigations into certain derivatives have revealed the presence of atropisomerism—a type of stereoisomerism resulting from hindered rotation around a single bond—induced by bulky groups like a dichloromethylene group and a nitro group. tu-clausthal.de The ability to isolate and study these stable rotational isomers allows for a deeper understanding of how specific spatial orientations influence biological activity.
SAR in Modulating Specific Biological Targets
The versatility of the pyrido[1,2-a]pyrimidine scaffold allows for its adaptation to target a wide range of biological molecules, including enzymes and receptors.
Protein kinases are critical targets in cancer therapy, and various fused pyrimidine (B1678525) derivatives have been developed as inhibitors. researchgate.netnih.gov
SHP2 Inhibitors: The protein tyrosine phosphatase SHP2 is a key target in oncology. nih.gov A design strategy for novel pyrido[1,2-a]pyrimidin-4-one based SHP2 inhibitors involved a scaffold hopping approach. An initial compound, 13a , showed moderate activity, but its rigid structure was a limitation. In a second design round, inserting a sulfur atom linker to enhance flexibility led to compound 14i , which exhibited significantly improved enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM. nih.gov This compound also demonstrated high antiproliferative activity against Kyse-520 cancer cells (IC50 = 1.06 μM). nih.gov
CDK Inhibitors: While much of the research focuses on the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, the principles are relevant. These derivatives are known to inhibit cyclin-dependent kinases (CDKs). nih.gov For example, compounds have been identified that induce apoptosis in cancer cells through the inhibition of CDK4/6. nih.gov
Table 2: SAR of Pyrido[1,2-a]pyrimidin-4-one Derivatives as SHP2 Inhibitors
| Compound | Key Structural Feature | SHP2 IC50 (μM) | Kyse-520 Cell IC50 (μM) | Reference |
|---|---|---|---|---|
| 13a | Rigid core | Moderate activity | - | nih.gov |
| 14i | Flexible core with S-linker | 0.104 | 1.06 | nih.gov |
Derivatives of the related pyrido[1,2-c]pyrimidine scaffold have been extensively studied as ligands for serotonin (5-HT) receptors, which are implicated in psychiatric disorders like anxiety and depression. science24.com
In the development of dual 5-HT1A receptor and serotonin transporter (SERT) ligands, SAR analysis revealed key insights. A study of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives showed that substituents on the benzene ring significantly influence binding affinity. nih.gov Generally, the presence of a substituent at the ortho position of the benzene ring increased binding affinity for the 5-HT1A receptor compared to a substituent at the para position. nih.gov Furthermore, compounds with an unsubstituted or a para-substituted benzene ring on the pyrido[1,2-c]pyrimidine residue were characterized by higher binding ability, potentially due to greater structural flexibility. nih.gov
Table 3: Influence of Substituent Position on 5-HT1A Receptor Affinity
| Scaffold | Substituent Position on 4-Aryl Group | General Effect on 5-HT1A Affinity | Reference |
|---|---|---|---|
| 4-aryl-2H-pyrido[1,2-c]pyrimidine | ortho | Increased affinity | nih.gov |
| 4-aryl-2H-pyrido[1,2-c]pyrimidine | para | Decreased affinity (relative to ortho) | nih.gov |
| 4-aryl-pyrido[1,2-c]pyrimidine | para or unsubstituted | Higher binding ability | nih.gov |
The pyrido[1,2-a]pyrimidine core is a promising scaffold for developing agents against infectious diseases. researchgate.net
Antimalarials: Novel pyrido[1,2-a]pyrimidin-4-ones have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov SAR studies revealed that the B-ring of the scaffold being unsubstituted is key for antimalarial properties. researchgate.netnih.gov Two compounds, 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate and 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide , showed moderate activity with IC50 values of 33 μM and 37 μM, respectively. researchgate.netnih.gov Related pyrido[1,2-a]benzimidazoles have also shown potent antimalarial activity, with some analogues demonstrating submicromolar efficacy. mesamalaria.orgnih.gov
Antimicrobials: Various derivatives have demonstrated antibacterial and antifungal activities. researchgate.netresearchgate.net The synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives has yielded compounds with a range of antibacterial activities from moderate to good. Research has also shown that amine derivatives and thioethers based on the 4H-Pyrido[1,2-a]pyrimidine structure exhibit increased activity against various bacterial strains and higher cytotoxicity, respectively. tu-clausthal.de
Table 4: Antimalarial Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound Name | P. falciparum IC50 (μM) | Reference |
|---|---|---|
| 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate | 33 | researchgate.netnih.gov |
| 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 37 | researchgate.netnih.gov |
Rational Design Principles for Novel 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol Derivatives
The rational design of novel derivatives of this compound is a nuanced process, largely guided by the foundational principles of medicinal chemistry due to a limited amount of publicly available research specifically focused on this scaffold. The pyrido[1,2-a]pyrimidine core is a recognized privileged structure in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net The design of new analogs of this compound leverages established structure-activity relationship (SAR) principles to optimize potency, selectivity, and pharmacokinetic profiles.
The core structure of this compound presents several key regions for chemical modification. These include the pyridine ring, the dihydropyrimidine (B8664642) ring, and the hydroxyl group at the 3-position. Each of these sites can be systematically modified to explore the chemical space and enhance the therapeutic potential of the resulting compounds.
Key Structural Considerations for Rational Design:
The Dihydropyrimidine Ring (Positions 2 and 4): The saturated nature of the dihydropyrimidine ring offers opportunities to introduce stereocenters and modify the three-dimensional shape of the molecule. Substitutions at the 2- and 4-positions can influence the compound's conformation and how it is presented to its biological target. For example, the introduction of small alkyl or aryl groups could provide additional hydrophobic interactions with a target protein.
The 3-Hydroxyl Group: The hydroxyl group at the 3-position is a key functional group that can participate in hydrogen bonding with amino acid residues in a protein's active site. This hydrogen bond donor and acceptor capability is often crucial for target recognition and binding affinity. Rational design strategies can involve the replacement or modification of this hydroxyl group to fine-tune these interactions. For example, esterification or etherification could modulate the compound's lipophilicity and cell permeability.
Illustrative SAR Insights from Related Pyrido[1,2-a]pyrimidine Scaffolds:
While direct SAR data for this compound is scarce, findings from studies on analogous pyrido[1,2-a]pyrimidin-4-one derivatives can offer valuable insights. For instance, in the development of allosteric SHP2 inhibitors, it was found that the rigidity of the pyrido[1,2-a]pyrimidin-4-one core could limit further improvements in inhibitory activity. nih.gov To address this, a linker atom was inserted to enhance structural flexibility, which led to a significant increase in enzymatic activity. nih.gov This suggests that modulating the rigidity of the bicyclic system is a viable strategy for optimizing the biological activity of these compounds.
Moreover, studies on 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives as anti-HIV-1 agents have shown that the introduction of different substituted phenyl rings can significantly impact their inhibitory properties. researchgate.net This highlights the importance of exploring various aromatic substitutions on the core scaffold to identify optimal interactions with the target.
Hypothetical SAR Table for this compound Derivatives:
The following interactive table illustrates potential design strategies and the hypothetical impact of various substitutions on the biological activity of this compound derivatives, based on general medicinal chemistry principles.
| Position of Substitution | Type of Substituent | Rationale for Modification | Potential Impact on Activity |
| Position 7 (Pyridine Ring) | Small, electron-withdrawing group (e.g., -Cl, -CF3) | To modulate electronic properties and explore halogen bonding. | May enhance binding affinity through specific interactions. |
| Position 7 (Pyridine Ring) | Bulky, hydrophobic group (e.g., -phenyl, -naphthyl) | To probe for hydrophobic pockets in the target's binding site. | Could increase potency if a suitable pocket is present. |
| Position 3 (Dihydropyrimidine Ring) | Esterification of the hydroxyl group (e.g., -OCOCH3) | To increase lipophilicity and potentially act as a prodrug. | May improve cell permeability and oral bioavailability. |
| Position 2 (Dihydropyrimidine Ring) | Introduction of a methyl group | To introduce a stereocenter and explore steric effects. | Could lead to stereospecific binding and improved selectivity. |
Future Directions in Rational Design:
Future rational design efforts for novel this compound derivatives will likely benefit from computational approaches such as molecular docking and molecular dynamics simulations. nih.gov These in silico methods can help to predict the binding modes of designed compounds and prioritize synthetic efforts towards analogs with the highest predicted affinities for a given biological target. The synthesis and biological evaluation of a focused library of derivatives with systematic variations at the key positions will be crucial to establish concrete SAR and guide the development of potent and selective therapeutic agents based on this promising scaffold.
Computational Chemistry and Molecular Modeling of 3,4 Dihydro 2h Pyrido 1,2 a Pyrimidin 3 Ol and Analogues
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov These techniques are crucial for understanding the binding mode of potential drugs and for structure-based drug design.
Research on analogues of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has extensively used these methods to elucidate their mechanism of action. For instance, molecular docking simulations of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with aldose reductase (ALR2) revealed that the theoretical binding mode was fully consistent with observed structure-activity relationships. acs.org The study highlighted that phenol (B47542) or catechol hydroxyls on the phenyl ring were essential for pharmacophoric recognition by the enzyme. acs.org Similarly, docking studies of pyrido[1,2-a]pyrimidin-4-ones into the active site of Plasmodium falciparum cysteine protease falcipain-2 (FP-2) helped identify potent inhibitors that could serve as leads for antimalarial drugs. nih.gov
In the context of cancer research, docking has been applied to various kinase targets. Studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting Monopolar spindle 1 (Mps1) kinase used docking and MD simulations to probe the binding modes. nih.gov These simulations identified strong hydrophobic interactions between the pyrido[3,4-d]pyrimidine backbone and the hinge region of Mps1, with a key hydrogen bond formed between the pyrimidine (B1678525) ring and the residue Gly605. nih.gov In another study, pyrrolo[3,2-d]pyrimidine derivatives were designed and docked into the active sites of EGFR and CDK2, augmenting the understanding of their antiproliferative activity. nih.gov Furthermore, dual PI3K/mTOR inhibitors based on a pyridopyrimidine scaffold were analyzed through docking to explain differences in biological activity and to understand their binding mode. acs.org
These computational approaches allow researchers to visualize and quantify the interactions driving ligand binding, guiding the rational design of more potent and selective analogues. nih.govnih.gov
| Compound Class | Target Protein | Key Findings from Docking/MD Simulations |
| Pyrido[1,2-a]pyrimidin-4-one derivatives | Aldose Reductase (ALR2) | Binding mode consistent with SAR; phenol/catechol hydroxyls crucial for recognition. acs.org |
| Pyrido[1,2-a]pyrimidin-4-ones | Falcipain-2 (FP-2) | Identified potent inhibitors as potential antimalarial leads. nih.gov |
| Pyrido[3,4-d]pyrimidine derivatives | Monopolar Spindle 1 (Mps1) Kinase | Revealed strong hydrophobic interactions with the hinge region and a key hydrogen bond with Gly605. nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | EGFR / CDK2 | Augmented understanding of antiproliferative activity and cell cycle arrest. nih.gov |
| Pyrido[3,2-d]pyrimidine derivatives | PI3K / mTOR | Explained differences in biological activity and guided the design of dual inhibitors. acs.orgmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unc.edu By developing robust and predictive QSAR models, the activity of new, unsynthesized compounds can be estimated, prioritizing the most promising candidates for synthesis and testing. nih.gov
For classes of compounds including pyridopyrimidine analogues, QSAR has been successfully applied. A study on pyridinone derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) developed QSAR models using the k-nearest neighbor (kNN) method. nih.gov These models, which used 2D molecular topology descriptors, demonstrated high internal and external predictive power, with leave-one-out cross-validated R² (q²) values between 0.5 and 0.8 and test set R² values exceeding 0.6. nih.gov
In another example, 3D-QSAR models were developed for quinazoline-4(3H)-one analogues as EGFR inhibitors using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The best models showed strong statistical validation (CoMFA: R² = 0.855, Q² = 0.570; CoMSIA: R² = 0.895, Q² = 0.599) and were used to design novel compounds with enhanced predicted potency. nih.gov Similarly, a QSAR analysis was performed on a series of 2,4-diaminopyrido[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors. niscpr.res.in The resulting model indicated that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment, were crucial for inhibitory activity, providing key insights for designing more potent inhibitors. niscpr.res.in
The general principle of QSAR posits that the position and nature of substituents on a core scaffold, such as the pyrimidine nucleus, greatly influence the compound's biological activities. nih.gov These models serve as powerful predictive tools in the drug discovery pipeline. researchgate.net
| Compound Series | Target/Activity | QSAR Method | Key Statistical Parameters |
| Pyridinone derivatives | HIV-1 Reverse Transcriptase | k-Nearest Neighbor (kNN) | q² = 0.5 - 0.8; Test R² > 0.6 nih.gov |
| Quinazoline-4(3H)-one analogues | EGFR Inhibition | CoMFA / CoMSIA | CoMFA: Q² = 0.597; CoMSIA: Q² = 0.599 nih.gov |
| 2,4-Diaminopyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Multiple Linear Regression | r ≥ 0.907; F(3,17) = 26.216 niscpr.res.in |
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. tandfonline.com It allows for the calculation of various molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential maps, and theoretical spectroscopic data. nih.govresearchgate.net
DFT studies on pyrimidine-based fused heterocycles have provided significant insights. For example, DFT calculations (B3LYP/6-311G(d,p)) on pyrimido[1,2-a]benzimidazole (B3050247) derivatives were used to study their ground state properties. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap (ΔE) helped to identify the most reactive compounds in the series. nih.gov Such calculations can predict sites susceptible to nucleophilic or electrophilic attack and provide information related to the stability and reactivity of the molecules. researchgate.net
In a study of novel pyrimidine derivatives, DFT was employed to investigate the geometric properties of a potent anti-proliferative compound. tandfonline.com Furthermore, DFT calculations have been used to predict bond lengths, bond angles, and Mulliken atomic charges, which are fundamental to understanding a molecule's geometry and charge distribution. tandfonline.comnih.gov Theoretical UV spectra can also be computed using time-dependent DFT (TD-DFT), and these results often show good agreement with experimentally observed spectra, aiding in structural confirmation. nih.gov
| Compound Class | DFT Method | Predicted Properties | Key Findings |
| Pyrimido[1,2-a]benzimidazole derivatives | B3LYP/6-311G(d,p) | HOMO, LUMO, Energy Gap (ΔE), UV Spectra | Identified the most reactive compounds based on the lowest energy gap; theoretical spectra showed good agreement with experimental data. nih.gov |
| Novel aminopyrimidine derivative | B3LYP/6-31G* | Geometric properties | Investigated the geometry of a compound with strong anti-proliferative activity. tandfonline.com |
| Pyrido[1,2-a]benzimidazoles and Pyrazolo[3,4-b]pyridines | B3LYP/6-311G(d,p) | FMOs, MEP, NLO properties | Calculated global chemical activity descriptors and predicted sites for nucleophilic attack. researchgate.net |
| Bioactive pyridine (B92270) derivatives | DFT | Binding scores, Spectroscopic properties | Binding interactions were found to correlate with the substituent fragments of the compounds. nih.gov |
In Silico Prediction of Pharmacokinetic Properties (e.g., ADMET) for Compound Prioritization
The evaluation of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for its success. Failures in clinical trials are often attributed to poor pharmacokinetics or unforeseen toxicity. researchgate.net In silico ADMET prediction models are therefore used extensively in the early stages of drug discovery to filter out compounds with unfavorable profiles, saving time and resources. proquest.com
For pyrimidine-based scaffolds, computational tools are routinely used to predict their drug-likeness and ADMET properties. For example, a study on novel pyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors demonstrated that the lead compound possessed good in silico oral bioavailability. tandfonline.com Another study involving secondary metabolites from mangrove plants used in silico methods to predict ADMET properties, including toxicity classification based on LD50 values. japsonline.com
| Compound/Class | In Silico Method | Predicted/Studied Property | Result/Finding |
| Aminopyrimidine derivative | Not specified | Oral bioavailability | Predicted to have good oral bioavailability. tandfonline.com |
| 4-Anilino-2-methylthiopyrido[2,3-d]pyrimidine | Experimental (Rat model) | Bioavailability, Absorption | Absolute bioavailability of ~90%; rapid absorption (<1 hr). nih.gov |
| Aldosterone Synthase Inhibitors | AI-PBPK Model | PK/PD properties | PK/PD properties could be inferred from the structural formula, aiding lead compound screening. frontiersin.org |
| Emodin and Luteolin (SMs) | ProTox-II | Toxicity Class | Emodin and Luteolin were predicted as Class 5 (possibly hazardous). japsonline.com |
Mechanistic Investigations of Biological Actions of Pyrido 1,2 a Pyrimidine Scaffolds
Cellular and Molecular Mechanism of Action Investigations
Extensive literature searches did not yield specific studies on the cellular and molecular mechanisms of action for the compound 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol. While research exists for the broader class of pyridopyrimidines, the specific biological activities of this particular molecule remain largely uncharacterized in publicly available scientific literature.
Pathway Interrogation (e.g., RAS-ERK, PI3K-AKT, JAK-STAT)
No studies were found that investigated the effects of this compound on key signaling pathways such as the RAS-ERK, PI3K-AKT, or JAK-STAT pathways. Research on other, structurally distinct, pyridopyrimidine derivatives has shown engagement with such pathways; for instance, certain pyrido[2,3-d]pyrimidines have been investigated as EGFR inhibitors, which can affect the RAS-ERK and PI3K-AKT pathways. nih.gov However, these findings are not directly applicable to this compound due to structural differences.
Enzymatic Activity Modulation and Inhibition Kinetics
No data is available regarding the modulation of enzymatic activity or the inhibition kinetics (e.g., IC₅₀, Kᵢ values) of this compound against any specific enzyme. While related pyridopyrimidine scaffolds have been shown to inhibit various enzymes, including cyclin-dependent kinases and chemokine receptors, these findings cannot be extrapolated to the specific compound . nih.govmdpi.com
Cell Biology Studies (e.g., Cell Cycle Progression, Apoptosis Induction)
There are no published cell biology studies detailing the effects of this compound on cellular processes such as cell cycle progression or the induction of apoptosis. Studies on different isomers, like certain pyrido[2,3-d]pyrimidines, have demonstrated the ability to cause cell cycle arrest and induce apoptosis. nih.govresearchgate.net However, similar investigations for this compound have not been reported.
Drug Discovery and Development Potential of the Pyrido 1,2 a Pyrimidine Class
Scaffold Optimization and Lead Compound Development Strategies
The pyrido[1,2-a]pyrimidine (B8458354) scaffold is a versatile template for chemical modification, allowing researchers to develop extensive libraries of compounds for biological screening. Optimization strategies often involve multi-component reactions, which enable the efficient synthesis of diverse derivatives. nih.gov Green chemistry principles have also been applied, utilizing nanocatalysts like nano-MgO to improve reaction efficiency and yield while minimizing toxic waste. rsc.org
A key strategy in lead compound development is the targeted substitution at various positions on the pyrido[1,2-a]pyrimidine core. For instance, the synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through an efficient protocol involving aza-Michael addition followed by intramolecular amidation. researchgate.net This method allows for the introduction of a wide variety of substituents, which is crucial for exploring the structure-activity relationship (SAR). The SAR studies for pyrido[2,3-d]pyrimidine (B1209978) derivatives, a closely related isomer, revealed that the anticancer potential could be modulated by the presence of electron-withdrawing and electron-donating groups on an attached phenyl ring. tandfonline.com
Another optimization approach involves converting functional groups to enhance biological activity. For example, in a series of pyrido[2,3-d]pyrimidines, the conversion of a thioxo group to a more hydrophilic hydrazide moiety significantly improved anti-hepatic cancer activity. nih.gov These strategic modifications are essential for transforming a basic scaffold into a potent and selective lead compound.
Table 1: Lead Optimization Strategies for the Pyridopyrimidine Scaffold
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Multi-Component Reactions | Combining three or more starting materials in a single reaction to rapidly generate molecular diversity. | One-pot synthesis of pyrido[2,3-d]pyrimidines from aromatic aldehydes, malononitrile, and 6-aminouracil. | nih.gov |
| Nanocatalysis | Using nanocatalysts to improve reaction rates, yields, and environmental friendliness. | Use of nano-Fe3O4 or nano-MgO for the synthesis of pyridopyrimidine series. | rsc.org |
| Functional Group Modification | Altering specific chemical groups on the scaffold to improve potency or pharmacokinetic properties. | Conversion of a thioxo group to a hydrazide moiety to enhance anticancer activity. | nih.gov |
| Domino Reactions | A sequence of intramolecular reactions to build complex structures from simple starting materials. | Four-step domino protocol for synthesizing 2H-pyrido[1,2-a]pyrimidin-2-ones. | researchgate.net |
Design of Novel Therapeutic Agents for Specific Disease Indications
The pyrido[1,2-a]pyrimidine scaffold and its isomers have been extensively explored for developing therapeutic agents against a range of diseases, most notably cancer. nih.govresearchgate.net Derivatives have been designed as potent and selective inhibitors of key cellular targets implicated in cancer progression.
Anticancer Agents:
PI3K/mTOR Inhibitors: A series of pyrido[1,2-a]pyrimidine derivatives were designed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). Several of these compounds exhibited nanomolar enzymatic and cellular activities, inducing G1-phase cell cycle arrest and apoptosis in breast cancer cells without significant toxicity to healthy cells. acs.org
PIM-1 Kinase Inhibitors: Recognizing that PIM-1 kinase is highly expressed in many cancers, researchers have synthesized novel pyrido[2,3-d]pyrimidine derivatives. Specific compounds demonstrated potent PIM-1 kinase inhibition and showed remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.govrsc.org One lead compound was found to activate apoptosis significantly in MCF-7 cells. rsc.org
Tyrosine Kinase Inhibitors: Pyrido[2,3-d]pyrimidines have been investigated as inhibitors of various tyrosine kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.gov One derivative, PD180970, was found to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl, a key driver in chronic myelogenous leukemia. nih.gov
Insecticidal Agents:
Beyond human therapeutics, the scaffold has been utilized to create novel insecticidal agents. A series of mesoionic pyrido[1,2-a]pyrimidinone compounds incorporating a dithioacetal moiety showed excellent insecticidal activity against bean aphids, with one compound exceeding the performance of the commercial insecticide trifluoropyrimidine. acs.org Molecular docking studies suggested that these compounds act on nicotinic acetylcholine (B1216132) receptors in insects. acs.org
Table 2: Bioactivity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target/Cell Line | Activity (IC50) | Disease Indication | Reference |
|---|---|---|---|---|
| Compound 4 | PIM-1 Kinase | 11.4 nM | Cancer | nih.gov |
| Compound 10 | PIM-1 Kinase | 17.2 nM | Cancer | nih.gov |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 µM | Cancer | nih.gov |
| Compound 52 | HepG-2 (Liver Cancer) | 0.3 µM | Cancer | nih.gov |
| Compound 55 | HepG-2 (Liver Cancer) | 0.3 µM | Cancer | nih.gov |
| PD180970 (Compound 66) | p210Bcr-Abl | 170 nM | Leukemia | nih.gov |
Strategies for Enhancing In Vitro Efficacy and Drugability (e.g., addressing molecular rigidity in design)
A significant challenge in drug development is translating potent in vitro activity into effective in vivo results. For the pyridopyrimidine class, several strategies are employed to enhance efficacy and "drugability." One major hurdle is the poor water solubility of many hydrophobic heterocyclic compounds, which limits their bioavailability. A modern approach to overcome this is nanoencapsulation, where the active compound is unified into nanoparticles (e.g., polycaprolactone (B3415563) nanoparticles). rsc.org This technique creates a stable colloidal dispersion, improving the compound's solubility and potential bioavailability. rsc.org
Another key aspect of drug design is managing molecular properties like rigidity and polarity. While a certain degree of rigidity can be beneficial for selective binding to a target, excessive rigidity or unfavorable polarity can hinder a molecule's ability to cross cell membranes. In the development of inhibitors for casein kinase 2 based on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, researchers found that a polar carboxylic acid moiety, while essential for high in vitro potency, limited the compound's cellular activity. nih.gov This highlights the delicate balance required in drug design. Strategic modifications, such as the previously mentioned conversion of a thioxo group to a more hydrophilic hydrazide, can positively impact a compound's electronic and solubility properties, thereby enhancing its biological activity. nih.gov
Exploration of Pyrido[1,2-a]pyrimidine as a Privileged Scaffold in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine core, along with its isomers, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fruitful starting point for drug discovery. nih.gov The privileged nature of pyridopyrimidines stems from several factors. Their structure is present in several natural products and marketed drugs, including Pemirolast (B1208471) and Barmastine. researchgate.net
Furthermore, their structural similarity to purines and pteridines, which are fundamental components of DNA and RNA, allows them to interact with a wide array of biological systems and enzymes. nih.govresearchgate.net This versatility has led to the discovery of pyridopyrimidine derivatives with a vast spectrum of pharmacological activities, including:
Antidepressant researchgate.net
Anti-inflammatory nih.gov
Antimicrobial nih.gov
Neurotropic (stress-protecting) researchgate.net
Gastrointestinal protective researchgate.net
The ability of this single core structure to serve as a template for developing agents against such a wide range of diseases underscores its importance and justifies its classification as a privileged scaffold in the ongoing search for novel and more effective medicines. nih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, and how can intermediates be purified?
- Methodology : A common approach involves condensation reactions between substituted pyridine derivatives and carbonyl-containing reagents. For example, 3-acyl derivatives are synthesized by refluxing 2-aminopyridine derivatives with aryl ketones in ethanol, followed by purification via flash chromatography (DCM/MeOH, 4:1) and recrystallization from methanol . Intermediate aldehydes may be isolated by acidification (HCl) and filtration .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent ratios for chromatography to minimize impurities.
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodology :
- X-ray crystallography resolves the fused bicyclic structure and substituent positions, as demonstrated for related pyrido[1,2-a]pyrimidines .
- HPLC-MS identifies impurities and confirms molecular weight, particularly for intermediates (e.g., sodium methoxide-mediated cyclization products) .
- ¹H/¹³C NMR verifies regioselectivity in acylated derivatives, with characteristic shifts for the hydroxyl group (~δ 10–12 ppm) and pyrimidine protons .
Q. How can researchers address low yields in one-pot syntheses of dihydropyrido-pyrimidines?
- Methodology :
- Optimize stoichiometry (e.g., 1.2 equivalents of aminopyridine derivatives) and reaction time (40–60 minutes under reflux) .
- Use scavenger agents (e.g., triethylamine) to neutralize byproducts like HCl, improving precipitate formation .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., MTB–DNA gyrase). Prioritize ligands with binding affinities ≤−7.0 kcal/mol, validated by hydrophobic interactions (e.g., Ala 644, Pro 566 residues) .
- Apply quantum chemical calculations (DFT) to assess electronic properties influencing reactivity and bioactivity .
Q. How can structural modifications enhance the compound’s pharmacological profile while maintaining synthetic feasibility?
- Methodology :
- Introduce electron-withdrawing groups (e.g., fluoro, chloro) at the pyrimidine ring to improve metabolic stability .
- Replace the hydroxyl group with bioisosteres (e.g., methoxy or trifluoromethyl) to modulate solubility and target engagement .
Q. What experimental approaches resolve contradictions in reported biological activities of dihydropyrido-pyrimidine analogs?
- Methodology :
- Conduct dose-response assays across multiple cell lines (e.g., Candida albicans for antifungal activity) to validate potency thresholds .
- Compare crystal structures of analogs (e.g., Hirshfeld surface analysis) to identify substituent effects on intermolecular interactions .
Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising enantiomeric purity?
- Methodology :
- Employ flow chemistry to control exothermic reactions and reduce byproduct formation.
- Use chiral catalysts (e.g., AlCl₃/anisol mixtures) for stereoselective synthesis, as seen in debenzylation reactions .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing variability in synthetic yields?
- Methodology : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant variables .
Q. How should researchers validate the reproducibility of biological assays for this compound?
- Methodology :
- Perform intra- and inter-laboratory studies using standardized protocols (e.g., CLSI guidelines for antifungal testing) .
- Cross-validate results with orthogonal assays (e.g., apoptosis markers vs. cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
